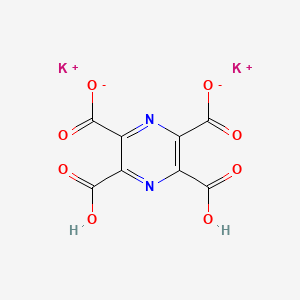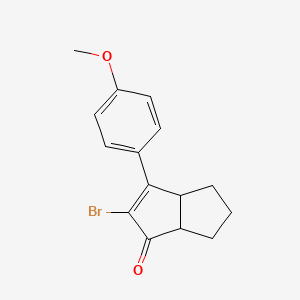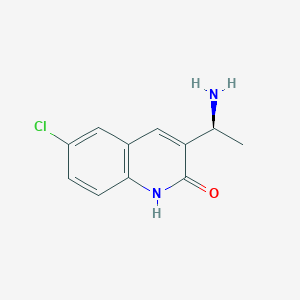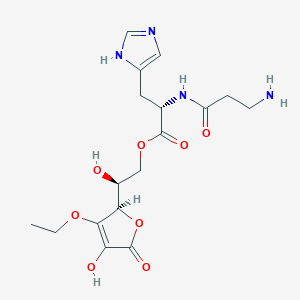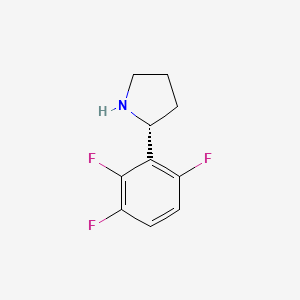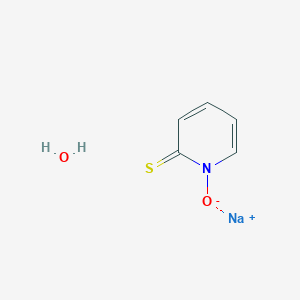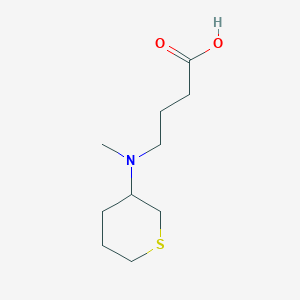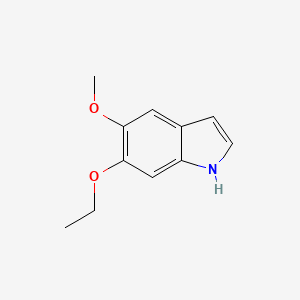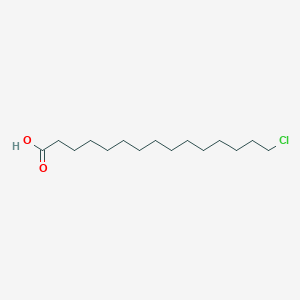
15-Chloropentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Chloropentadecanoic acid is a chlorinated fatty acid derivative of pentadecanoic acid It is characterized by the presence of a chlorine atom at the 15th carbon position of the pentadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 15-Chloropentadecanoic acid can be synthesized through several methods. One common approach involves the chlorination of pentadecanoic acid. This process typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where pentadecanoic acid is reacted with chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Chloropentadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 15-hydroxypentadecanoic acid when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed:
15-Hydroxypentadecanoic Acid: Formed through reduction.
15-Pentadecanone: Formed through oxidation.
Wissenschaftliche Forschungsanwendungen
15-Chloropentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 15-Chloropentadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, influence membrane fluidity, and affect signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Pentadecanoic Acid: The non-chlorinated parent compound.
15-Hydroxypentadecanoic Acid: A hydroxylated derivative.
15-Bromopentadecanoic Acid: A brominated analog.
Uniqueness: 15-Chloropentadecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated and other halogenated counterparts. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C15H29ClO2 |
|---|---|
Molekulargewicht |
276.84 g/mol |
IUPAC-Name |
15-chloropentadecanoic acid |
InChI |
InChI=1S/C15H29ClO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |
InChI-Schlüssel |
LTXSBXRSRAOCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCl)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


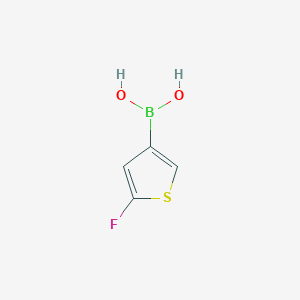

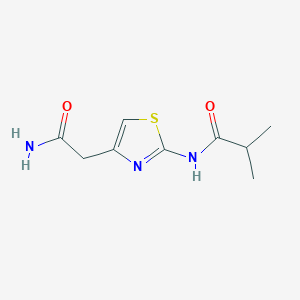
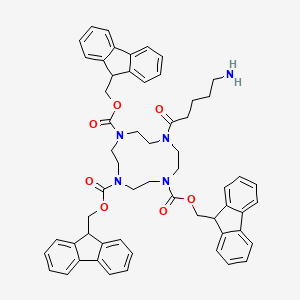
![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
